4-methylquinolin-8-amine

概述

描述

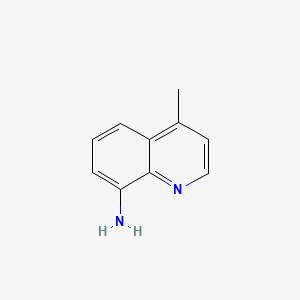

4-methylquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by a quinoline framework with a methyl group at the 4th position and an amino group at the 8th position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylquinolin-8-amine typically involves the cyclization of aniline derivatives. One common method includes the use of N-propargyl aniline derivatives, which undergo intramolecular cyclization in the presence of main group metal Lewis acids such as stannic chloride or indium (III) chloride . Another approach involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline structure .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

化学反应分析

Types of Reactions: 4-methylquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

科学研究应用

Medicinal Chemistry

4-Methylquinolin-8-amine has shown significant potential as an antimalarial , anticancer , and antimicrobial agent:

- Antimalarial Activity : The compound exhibits potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL . It disrupts the heme detoxification pathway in the parasite, leading to toxic heme accumulation and subsequent cell death .

- Anticancer Activity : Research indicates that it inhibits the PI3K/AKT/mTOR signaling pathway, crucial for cell proliferation in various cancers. In vivo studies have demonstrated its efficacy against several cancer cell lines .

- Antimicrobial Activity : The compound shows broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting cell membrane integrity, leading to cell lysis.

Biochemical Studies

This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways:

- It serves as a ligand for metal ions, enhancing therapeutic efficacy by interacting with biological macromolecules such as proteins and nucleic acids .

- Investigations into its binding affinity reveal insights into its mechanism of action as a potential drug candidate.

Industrial Applications

In industrial chemistry, this compound is employed in synthesizing dyes, pigments, and other chemical intermediates. Its derivatives are essential in developing biologically active compounds through chemical modification strategies that improve therapeutic effects .

Case Study 1: Antimalarial Efficacy

A study conducted on various analogues of this compound demonstrated that compounds with specific substitutions exhibited superior antimalarial activity. Notably, analogues with a pentaloxy group at the C-5 position showed optimal activity against Plasmodium berghei in rodent models . The study highlighted that certain derivatives cured infected mice at doses as low as 25 mg/kg/day.

Case Study 2: Anticancer Potential

In vitro evaluations of this compound derivatives against human cancer cell lines revealed promising results. For instance, compounds were tested on HeLa (cervical cancer) and A2780 (ovarian cancer) cells, showing significant antiproliferative effects with IC50 values less than 0.5 μM for several derivatives .

作用机制

The mechanism of action of 4-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways:

Antimalarial Activity: The compound interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death.

Anticancer Activity: It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in various cancers.

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

相似化合物的比较

Quinoline: The parent compound with a similar structure but without the amino and methyl groups.

4-Aminoquinoline: A derivative with an amino group at the 4th position, commonly used as an antimalarial agent.

8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.

Uniqueness: 4-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl group at the 4th position and an amino group at the 8th position makes it a versatile scaffold for drug development and other applications .

生物活性

4-Methylquinolin-8-amine is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antineoplastic, and antiviral properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

This compound has shown promising antibacterial properties. A study indicated that compounds with the 8-hydroxyquinoline nucleus exhibit a wide range of antimicrobial activities. The structure of this compound allows for interactions with bacterial cell membranes and essential enzymes, leading to bacteriostatic effects.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.33 - 18.9 μg/mL |

| Escherichia coli | 2.0 - 15.0 μg/mL |

| Pseudomonas aeruginosa | 3.5 - 20.0 μg/mL |

Antineoplastic Activity

The compound also exhibits antineoplastic (anti-cancer) properties. Research has indicated that derivatives of quinoline show significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and colon cancer (HCT-116). The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study:

In a study involving A549 cells treated with this compound, it was observed that the compound induced apoptosis and inhibited cell growth significantly compared to control groups, suggesting its potential as a chemotherapeutic agent.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. The mechanism appears to involve the inhibition of viral replication through interference with viral enzyme activity.

Table 2: Antiviral Activity of this compound

| Virus Type | IC50 (μM) |

|---|---|

| Influenza A | 5.0 |

| SARS-CoV-2 | Not yet determined |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial and cancer cell metabolism.

- Membrane Disruption: It disrupts bacterial cell membranes, leading to increased permeability and cell death.

- Apoptosis Induction: In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural characteristics:

- Methyl Group at C-4 Position: Enhances lipophilicity and facilitates membrane penetration.

- Amino Group at C-8 Position: Critical for biological activity; modifications can lead to variations in potency.

Table 3: Structure-Activity Relationship Insights

| Compound Variant | Biological Activity | Comments |

|---|---|---|

| Base Compound | Moderate | Initial activity observed |

| C-4 Methylated Variant | High | Increased potency |

| C-5 Hydroxy Variant | Very High | Enhanced interaction with targets |

属性

IUPAC Name |

4-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIMCEIADALFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069632 | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62748-01-0 | |

| Record name | 4-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62748-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062748010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-4-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the main application of 8-Aminolepidine highlighted in the provided research?

A1: The research primarily focuses on utilizing 8-Aminolepidine as a starting material for the synthesis of 4-Methyl-1,10-phenanthroline. Specifically, one study details an efficient synthesis method where 8-Aminolepidine reacts with glycerol in the presence of sodium iodide to yield 4-Methyl-1,10-phenanthroline. [] This highlights the role of 8-Aminolepidine as a valuable precursor in organic synthesis.

Q2: Can you elaborate on the synthesis of 4-Methyl-1,10-phenanthroline from 8-Aminolepidine?

A2: While the provided abstracts offer limited procedural details, they indicate that 8-Aminolepidine [, ] reacts with glycerol [] in the presence of sodium iodide [] to produce 4-Methyl-1,10-phenanthroline. The reaction likely involves a condensation and cyclization mechanism. Further investigation into the full-text articles is recommended for a comprehensive understanding of the reaction conditions and mechanism.

Q3: Besides 4-Methyl-1,10-phenanthroline, are there other derivatives synthesized from 8-Aminolepidine mentioned in the research?

A3: Yes, the research mentions derivatives of 6-methoxy-8-aminolepidine. [, , ] While the specific derivatives are not detailed in the abstracts, this suggests that 8-Aminolepidine can undergo further modifications, broadening its synthetic utility.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。